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Compound of Interest

Compound Name: XEN103

Cat. No.: B1682291

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information pertains to XEN1101. Initial searches for "XEN103" did
not yield relevant results, suggesting a possible typographical error. The data herein is focused
on XEN1101, a compound extensively documented in preclinical and clinical research.

Chemical Identity and Structure

XEN1101, also known as Encukalner or Azetukalner, is a novel, orally active, small molecule.
[1][2] It is classified as a selective positive allosteric modulator of the Kv7.2/Kv7.3 (KCNQ2/3)
voltage-gated potassium channels.[1][2]

Chemical Name: N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-
dimethylbutanamide[1] Chemical Formula: C23H29FN20O[1] Molecular Weight: 368.49 g/mol [2]
CAS Number: 1009344-33-5[1][2]

The molecular structure of XEN1101 is distinct from earlier generation Kv7 channel openers
like ezogabine. It features a tertiary aniline structure, which is designed to prevent the
formation of chromophoric dimers associated with the skin and retinal pigmentation seen with
ezogabine.[3][4]

Mechanism of Action: A Selective Potassium
Channel Opener
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XEN1101 exerts its therapeutic effects by targeting neuronal Kv7.2/Kv7.3 potassium channels,
which are critical regulators of neuronal excitability.[3][5] These channels are responsible for
the M-current, a subthreshold potassium current that stabilizes the neuronal membrane
potential and reduces repetitive firing. By enhancing the opening of these channels, XEN1101
increases the M-current, thereby hyperpolarizing the neuronal membrane and decreasing
neuronal hyperexcitability, which is a hallmark of conditions like epilepsy.[1][5]

Preclinical studies have demonstrated that XEN1101 is a potent and selective modulator of
Kv7.2/Kv7.3 channels.[6] It is approximately 20-fold more potent than ezogabine in potentiating
Kv7.2/Kv7.3 heterotetramers.[6] Furthermore, it exhibits selectivity for Kv7.2/7.3 over other Kv7
channel subtypes, such as Kv7.3/7.5 and Kv7.4.[2]
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Caption: Signaling pathway of XEN1101.
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Preclinical and Clinical Data

XEN1101 has undergone extensive evaluation in both preclinical models and human clinical
trials, primarily for the treatment of focal epilepsy and major depressive disorder.

Table 1: Phase 2b 'X-TOLE' Clinical Trial Efficacy in Focal Epilepsy[5]

Median Percent Reduction

Treatment Group (once . . Responder Rate (=50%

] in Monthly Focal Seizure o ]
daily) reduction in seizures)

Frequency

XEN1101 25 mg 52.8% (p<0.001 vs placebo) 54.5% (p<0.001 vs placebo)
XEN1101 20 mg 46.4% (p<0.001 vs placebo) 43.1% (p<0.001 vs placebo)
XEN1101 10 mg 33.2% (p=0.037 vs placebo) 28.3% (p=0.037 vs placebo)
Placebo 18.2% 14.9%

Table 2: Phase 2 'X-NOVA' Clinical Trial Efficacy in Major Depressive Disorder[7]

] Mean Reduction in MADRS Score at Week
Treatment Group (once daily)

6
XEN1101 20 mg 16.94
XEN1101 10 mg 15.61
Placebo 13.90

Table 3: Common Treatment-Emergent Adverse Events (TEAES) in the "X-TOLE' Study[5]

Adverse Event Incidence in XEN1101 Groups (All Doses)
Dizziness 24.6%
Somnolence 15.6%
Fatigue 10.9%
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Table 4: Common Treatment-Emergent Adverse Events (TEAES) in the 'X-NOVA' Study (20 mg
dose)[7]

Incidence in XEN1101 20 Incidence in Placebo
Adverse Event
mg Group Group
Dizziness 17.9% 7.3%
Somnolence 10.7% 1.8%
Headache 8.9% 12.7%
Disturbance in Attention 8.9% 0%

Experimental Protocols

Detailed, step-by-step experimental protocols for the clinical trials are proprietary. However, the
methodologies can be summarized based on the published study designs.

» Objective: To assess the clinical efficacy, safety, and tolerability of XEN1101 as an adjunctive
treatment for adults with focal epilepsy.

» Design: Arandomized, double-blind, placebo-controlled, parallel-group, multi-center study.[8]

[9]
o Participants: Adult patients with a history of difficult-to-treat focal seizures.

¢ Intervention: Patients were randomized to receive once-daily doses of XEN1101 (10 mg, 20
mg, or 25 mq) or placebo for an 8-week treatment period.[8][9]

e Primary Endpoint: The median percent change from baseline in monthly focal seizure
frequency.[8]

o Key Secondary Endpoint: Responder analysis, defined as the proportion of patients
achieving a 250% reduction in monthly focal seizure frequency.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://investor.xenon-pharma.com/news-releases/news-release-details/xenon-pharmaceuticals-announces-topline-results-phase-2-proof
https://pubmed.ncbi.nlm.nih.gov/37812429/
https://scholars.mssm.edu/en/publications/efficacy-and-safety-of-xen1101-a-novel-potassium-channel-opener-i/
https://pubmed.ncbi.nlm.nih.gov/37812429/
https://scholars.mssm.edu/en/publications/efficacy-and-safety-of-xen1101-a-novel-potassium-channel-opener-i/
https://pubmed.ncbi.nlm.nih.gov/37812429/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

X-TOLE Clinical Trial Workflow

Patient Screening
(Adults with Focal Epilepsy)

Randomization

XEN1101 10mg XEN1101 20mg XEN1101 25mg Placebo

8-Week Double-Blind
Treatment Period

Data Collection
(Seizure Frequency, AES)

Efficacy and Safety Analysis

Click to download full resolution via product page

Caption: Workflow of the X-TOLE clinical trial.
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» Objective: To evaluate the clinical efficacy, safety, and tolerability of XEN1101 in patients with
moderate to severe major depressive disorder (MDD).[7]

» Design: Arandomized, double-blind, placebo-controlled, proof-of-concept study.[7]
o Participants: 168 patients diagnosed with moderate to severe MDD.[7]

« Intervention: Patients received either 10 mg or 20 mg of XEN1101, or placebo, for a duration
of 6 weeks.[7]

« Primary Endpoint: The change in the Montgomery-Asberg Depression Rating Scale
(MADRS) score at week 6.[7]

Safety and Tolerability Profile

Across clinical trials, XEN1101 has been generally well-tolerated. The adverse events reported
are consistent with other anti-seizure medications.[5] In the 'X-TOLE' study, the incidence of
treatment-emergent adverse events (TEAES) was dose-dependent. In the 'X-NOVA' study for
MDD, discontinuation rates due to TEAEs were low and comparable across treatment and
placebo groups.[7] Notably, no serious adverse events were reported in the XEN1101
treatment arms in the '"X-NOVA' study, and the compound was not associated with clinically
significant weight gain or sexual dysfunction.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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